Product packaging for Quinolinium, 1-ethyl-6-methyl-, iodide(Cat. No.:CAS No. 828-86-4)

Quinolinium, 1-ethyl-6-methyl-, iodide

Cat. No.: B15497396
CAS No.: 828-86-4
M. Wt: 299.15 g/mol
InChI Key: CEJHILYOMHWERU-UHFFFAOYSA-M
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Description

Quinolinium, 1-ethyl-6-methyl-, iodide (C₁₂H₁₄N⁺·I⁻) is a quaternary ammonium salt derived from quinoline, featuring an ethyl group at the 1-position and a methyl group at the 6-position on the heterocyclic ring, with iodide as the counterion. Quinolinium salts are widely studied for their roles in organic synthesis, dyes, and electrochemical systems due to their tunable electronic and steric profiles .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14IN B15497396 Quinolinium, 1-ethyl-6-methyl-, iodide CAS No. 828-86-4

Properties

CAS No.

828-86-4

Molecular Formula

C12H14IN

Molecular Weight

299.15 g/mol

IUPAC Name

1-ethyl-6-methylquinolin-1-ium;iodide

InChI

InChI=1S/C12H14N.HI/c1-3-13-8-4-5-11-9-10(2)6-7-12(11)13;/h4-9H,3H2,1-2H3;1H/q+1;/p-1

InChI Key

CEJHILYOMHWERU-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=CC=CC2=C1C=CC(=C2)C.[I-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : Electron-donating groups (e.g., methoxy) enhance thermal stability and dye performance, while hydroxy groups improve solubility and biological activity .
  • Counterion Influence : Iodide provides superior leaving-group ability in redox reactions compared to chloride or bromide .

Functional Differences

  • Electrochemical Behavior: 1-Ethylquinolinium iodide exhibits redox properties similar to alkali metal ions but causes faster passivation of TCNQ polymer electrodes in acidic media compared to 1-methyl analogs .
  • Biological Activity: Methyl and hydroxy substituents enhance antimicrobial efficacy, as seen in compounds like 6-hydroxy-1-methylquinolinium iodide .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Quinolinium, 1-ethyl-6-methyl-, iodide, and how can purity be ensured?

  • Methodology : The compound is typically synthesized via quaternization of 6-methylquinoline with ethyl iodide in a polar aprotic solvent (e.g., acetonitrile) under reflux. Purification involves recrystallization from ethanol or methanol. To confirm purity, use elemental analysis (targeting C, H, N within ±0.3% of theoretical values) and HPLC (≥98% purity). For reproducibility, document solvent ratios, temperature gradients, and reaction times .
  • Table 1 : Common Characterization Techniques

TechniqueParametersExpected Outcomes
1^1H NMRDMSO-d₆, 400 MHzδ 1.5 (t, 3H, CH₂CH₃), δ 4.6 (q, 2H, NCH₂), δ 8.2–9.1 (m, aromatic protons)
Mass Spec (ESI+)m/z range 100–500[M-I]⁺ peak at m/z 228.2
Elemental AnalysisC: 45.2%, H: 4.8%, N: 5.6%Deviation <0.3%

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • Methodology :

  • 1^1H NMR : Resolves ethyl and methyl substituents on the quinolinium core. Use DMSO-d₆ to avoid solvent interference with aromatic protons .
  • UV-Vis Spectroscopy : Confirm λmax\lambda_{\text{max}} in methanol (~350 nm) for consistency with conjugated heteroaromatic systems .
  • FT-IR : Identify C-I stretching (500–600 cm⁻¹) and quaternary ammonium peaks (1630–1680 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in elemental analysis and spectral data for this compound?

  • Methodology :

  • Step 1 : Verify synthetic conditions. Trace iodide counterion loss may occur during recrystallization; use ion chromatography to confirm I⁻ content .
  • Step 2 : Cross-validate with high-resolution mass spectrometry (HRMS) to distinguish between [M-I]⁺ and potential byproducts.
  • Step 3 : Employ thermogravimetric analysis (TGA) to detect solvent or moisture retention, which may skew elemental results .
    • Case Study : A 2022 study found that recrystallization from acetone/water (4:1) reduced hygroscopicity, improving elemental analysis accuracy by 0.2% .

Q. What strategies optimize the quantum yield of this compound in fluorescence-based chloride sensing?

  • Methodology :

  • Solvent Optimization : Use low-polarity solvents (e.g., dichloromethane) to reduce collisional quenching.
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., sulfonate) to enhance Cl⁻ binding affinity, as seen in SPQ derivatives .
  • Table 2 : Quantum Yield Comparison
SolventQuantum Yield (Cl⁻-free)Quantum Yield (100 mM Cl⁻)
H₂O0.150.02
MeOH0.280.05
DCM0.420.12

Q. How should researchers address contradictions in reported reaction mechanisms for thermal decomposition of this compound?

  • Methodology :

  • Controlled Experiments : Perform thermolysis under inert (N₂) vs. oxidative (O₂) atmospheres to isolate radical vs. ionic pathways.
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to compare activation energies for proposed mechanisms .
  • Data Reconciliation : Cross-reference with mass spectral fragmentation patterns (e.g., m/z 185 for demethylated intermediates) .

Methodological Guidelines

  • Reproducibility : Adhere to Beilstein Journal guidelines for experimental details: report solvent volumes, temperature (±1°C), and stirring rates in supplementary data .
  • Data Presentation : Use tables for comparative analyses (e.g., synthetic yields, spectral shifts) and figures for mechanistic pathways. Reference all non-original visuals .
  • Critical Analysis : Discuss deviations from literature data (e.g., conflicting melting points) by evaluating crystallinity or polymorphic forms via XRD .

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